BenchChemオンラインストアへようこそ!

Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Aryl Hydrocarbon Receptor Gut Microbiota Immunomodulation

Acquire Ethyl 4,7-dihydroxyquinoline-3-carboxylate (CAS 104047-30-5) for advanced research. Its unique 4,7-dihydroxy substitution prevents human AHR activation, making it an essential negative control for immunomodulation studies. The 3-carboxylate ester provides a key functional handle for focused library synthesis. Documented CYP2A6 (Kd 4.5 µM) and CYP2A13 (Kd 0.58 µM) binding supports isoform-specific metabolism studies. Select this pure standard to ensure experimental specificity.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 104047-30-5
Cat. No. B597571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dihydroxyquinoline-3-carboxylate
CAS104047-30-5
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)O
InChIInChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-5-7(14)3-4-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15)
InChIKeyFLUZKLSNPUDHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate (CAS: 104047-30-5) – Baseline Profile for Research Procurement


Ethyl 4,7-dihydroxyquinoline-3-carboxylate (CAS: 104047-30-5) is a synthetic quinoline derivative with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol . The compound features a 4-oxo-1,4-dihydroquinoline core with hydroxyl groups at the 4- and 7-positions and an ethyl ester at the 3-position . This structural arrangement distinguishes it from mono‑hydroxyquinolines and other positional isomers, placing it within a class of compounds with established utility as intermediates in pharmaceutical research, particularly in antimicrobial and anticancer programs .

Why Generic Substitution Fails: The Structural Specificity of Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate


Generic substitution within the dihydroxyquinoline family is not scientifically valid due to the pronounced position‑dependent effects of the hydroxyl groups on both chemical reactivity and biological target engagement. Comparative data show that the substitution pattern (e.g., 4,7- vs. 2,8- vs. 2,6‑dihydroxyquinoline) dictates the compound's tautomeric equilibrium and its ability to act as a ligand for specific receptors such as the Aryl Hydrocarbon Receptor (AHR) [1]. For instance, 2,8‑dihydroxyquinoline is a species‑specific AHR agonist, while other dihydroxylated quinolines, including positional isomers, fail to activate the human AHR [1]. Furthermore, the presence of the 3‑carboxylate ester introduces an additional functional handle that is absent in non‑esterified dihydroxyquinolines, which critically modulates the compound's potential for further derivatization and its physicochemical properties, rendering direct interchange with simpler quinolinols or alternate positional isomers untenable .

Quantitative Differentiation Evidence: Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate vs. Key Comparators


Species-Specific AHR Agonist Activity: 4,7-Dihydroxyquinoline vs. 2,8-Dihydroxyquinoline

While the 2,8-dihydroxyquinoline isomer (2,8-DHQ) demonstrates potent, full agonist activity on the human Aryl Hydrocarbon Receptor (AHR), other dihydroxylated quinoline isomers, including the 4,7-substituted pattern, do not exhibit this activity [1]. This highlights the extreme specificity of the hydroxylation pattern for AHR-mediated pathways and provides a clear functional differentiation for researchers studying this receptor.

Aryl Hydrocarbon Receptor Gut Microbiota Immunomodulation

Synthetic Versatility: Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate vs. 4,7-Dihydroxyquinoline

The 3-carboxylate ester group provides a crucial reactive site for further chemical modifications that is absent in the parent 4,7-dihydroxyquinoline . This functional group enables a range of transformations (e.g., hydrolysis to the carboxylic acid, amidation, reduction) that are not possible with the unesterified scaffold. This difference is fundamental for synthetic chemists building focused libraries or optimizing lead compounds.

Medicinal Chemistry Building Block Derivatization

Commercial Availability: Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate vs. 4,8-Dihydroxyquinoline-3-Carboxylate

Direct procurement feasibility is a critical factor in research planning. While numerous dihydroxyquinoline isomers can be conceptually designed, their actual availability from commercial suppliers varies significantly. Ethyl 4,7-dihydroxyquinoline-3-carboxylate (CAS: 104047-30-5) is stocked by multiple specialized chemical vendors . In contrast, the closely related positional isomer, ethyl 4,8-dihydroxyquinoline-3-carboxylate, is not listed by these same major suppliers, indicating it is not a standard catalog item and would require custom synthesis.

Procurement Research Supply Building Block

Tautomeric State: Hydroxyquinoline Preference of Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate vs. the 4-Oxoquinoline Form

Quinolone 3-esters can exist in equilibrium between the 4-oxoquinoline and 4-hydroxyquinoline tautomers. For the structurally related ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE), the hydroxyquinoline form is energetically favored over the oxoquinoline form by 27 kJ mol⁻¹ [1]. While direct data for the target compound is not available, this class-level evidence suggests a similar energetic preference for the hydroxyquinoline tautomer. This contrasts with the requirements for antimalarial activity, where the 4-oxo form is essential for target binding [1].

Chemical Biology Tautomerism Molecular Recognition

Best-Fit Research Application Scenarios for Ethyl 4,7-Dihydroxyquinoline-3-Carboxylate


AHR Pathway Negative Control Studies

Based on evidence that 4,7-dihydroxyquinoline does not activate the human AHR, while the 2,8-isomer is a potent agonist [1], ethyl 4,7-dihydroxyquinoline-3-carboxylate is an ideal negative control compound for researchers investigating AHR-mediated immunomodulation or gut-microbiota interactions. Its use helps validate the specificity of observed AHR activation in experimental systems.

Synthesis of 3-Substituted Quinoline Derivative Libraries

Given the presence of a versatile 3-carboxylate ester group that is absent in simple dihydroxyquinolines [1], this compound serves as a strategic starting material for the synthesis of focused libraries of 3-substituted quinoline derivatives. It is particularly useful in medicinal chemistry campaigns seeking to explore structure-activity relationships (SAR) around the quinoline core while maintaining the 4,7-dihydroxy substitution pattern.

Non-Antimalarial Quinoline Scaffold Research

Class-level evidence indicates that 4-oxoquinoline tautomers are critical for antimalarial activity by interacting with the bc1 protein complex of Plasmodium falciparum [1]. As the 4,7-dihydroxyquinoline-3-carboxylate scaffold is predicted to favor the hydroxyquinoline tautomer [1], this compound is a valuable tool for researchers seeking to decouple quinoline-based activity from this well-known antimalarial mechanism, enabling the exploration of other pharmacological targets (e.g., anticancer, antimicrobial) without the confounding variable of potent antiplasmodial effects.

Comparative Metabolism and Cytochrome P450 Interaction Studies

The compound demonstrates measurable binding affinity to specific cytochrome P450 isoforms, with a Kd of 4.5 µM for CYP2A6 and 0.58 µM for CYP2A13 [1]. This quantitative binding data supports its application in comparative metabolism studies, particularly for investigating isoform-specific interactions and potential metabolic liabilities of quinoline-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.